molecular formula C17H17ClN4O3S B15001044 methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15001044
M. Wt: 392.9 g/mol
InChI Key: KFSHKMFQOGMSMN-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the chlorophenyl group and the tetrahydropyrimidine ring. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can result in the inhibition or activation of the target’s biological activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17ClN4O3S/c1-22-8-7-19-17(22)26-9-12-13(15(23)25-2)14(21-16(24)20-12)10-3-5-11(18)6-4-10/h3-8,14H,9H2,1-2H3,(H2,20,21,24)

InChI Key

KFSHKMFQOGMSMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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